molecular formula C16H13NO2 B5875234 N-(3-ethynylphenyl)-3-methoxybenzamide

N-(3-ethynylphenyl)-3-methoxybenzamide

Cat. No. B5875234
M. Wt: 251.28 g/mol
InChI Key: YBOQHNZXYQPRJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-ethynylphenyl)-3-methoxybenzamide, also known as AG-1478, is a small molecule inhibitor that has been widely used in scientific research. This compound is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR), which is a transmembrane receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and survival. The inhibition of EGFR signaling by AG-1478 has been shown to have significant effects on various biological processes, including cancer cell growth, angiogenesis, and wound healing.

Mechanism of Action

N-(3-ethynylphenyl)-3-methoxybenzamide binds to the ATP-binding site of EGFR and prevents the receptor from phosphorylating its downstream substrates. This inhibition of EGFR signaling leads to the downregulation of various biological processes that are regulated by EGFR, such as cell proliferation, migration, and survival. The specificity of N-(3-ethynylphenyl)-3-methoxybenzamide for EGFR is due to its ability to bind to a specific pocket in the kinase domain of the receptor that is not present in other receptor tyrosine kinases.
Biochemical and Physiological Effects
The inhibition of EGFR signaling by N-(3-ethynylphenyl)-3-methoxybenzamide has been shown to have significant effects on various biological processes. For example, N-(3-ethynylphenyl)-3-methoxybenzamide has been shown to inhibit cancer cell growth, migration, and invasion by suppressing the activation of downstream signaling pathways, such as the MAPK and PI3K pathways. Moreover, N-(3-ethynylphenyl)-3-methoxybenzamide has been shown to inhibit angiogenesis by suppressing the proliferation and migration of endothelial cells. In addition, N-(3-ethynylphenyl)-3-methoxybenzamide has been shown to impair wound healing by inhibiting the migration and proliferation of keratinocytes and fibroblasts.

Advantages and Limitations for Lab Experiments

N-(3-ethynylphenyl)-3-methoxybenzamide has several advantages for lab experiments. First, it is a potent and selective inhibitor of EGFR, which allows for the specific inhibition of EGFR signaling without affecting other signaling pathways. Second, N-(3-ethynylphenyl)-3-methoxybenzamide is a small molecule inhibitor that can be easily synthesized and modified to improve its potency, selectivity, and pharmacokinetic properties. However, N-(3-ethynylphenyl)-3-methoxybenzamide also has some limitations. For example, it has a relatively short half-life and is rapidly metabolized in vivo, which limits its use in animal studies. Moreover, N-(3-ethynylphenyl)-3-methoxybenzamide has poor solubility in water, which can limit its bioavailability and efficacy in vivo.

Future Directions

There are several future directions for the use of N-(3-ethynylphenyl)-3-methoxybenzamide in scientific research. First, N-(3-ethynylphenyl)-3-methoxybenzamide could be used to investigate the role of EGFR signaling in other biological processes, such as stem cell differentiation, immune cell activation, and synaptic plasticity. Second, N-(3-ethynylphenyl)-3-methoxybenzamide could be used to develop new EGFR inhibitors with improved potency, selectivity, and pharmacokinetic properties for the treatment of cancer and other diseases. Third, N-(3-ethynylphenyl)-3-methoxybenzamide could be used to investigate the mechanisms of resistance to EGFR inhibitors in cancer cells and to identify new targets for combination therapy. Finally, N-(3-ethynylphenyl)-3-methoxybenzamide could be used to develop new diagnostic tools for the detection and monitoring of EGFR activity in vivo.

Synthesis Methods

The synthesis of N-(3-ethynylphenyl)-3-methoxybenzamide involves several steps, including the coupling of 3-ethynylaniline with 3-methoxybenzoyl chloride, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by treating the intermediate with potassium carbonate in acetonitrile. The purity and yield of N-(3-ethynylphenyl)-3-methoxybenzamide can be improved by recrystallization from methanol.

Scientific Research Applications

N-(3-ethynylphenyl)-3-methoxybenzamide has been extensively used in scientific research to investigate the role of EGFR signaling in various biological processes. For example, N-(3-ethynylphenyl)-3-methoxybenzamide has been used to study the effects of EGFR inhibition on cancer cell growth, migration, and invasion. It has also been used to investigate the role of EGFR signaling in wound healing, angiogenesis, and neuronal development. Moreover, N-(3-ethynylphenyl)-3-methoxybenzamide has been used as a tool to validate the specificity of other EGFR inhibitors and to identify the downstream signaling pathways that are regulated by EGFR.

properties

IUPAC Name

N-(3-ethynylphenyl)-3-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2/c1-3-12-6-4-8-14(10-12)17-16(18)13-7-5-9-15(11-13)19-2/h1,4-11H,2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBOQHNZXYQPRJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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